4-Hydroxycyclohexane-1-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxycyclohexane-1-carboxamide and related compounds involves several chemical strategies. One approach is the selective transformation of functional groups in the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition, leading to the formation of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, a family of constrained hydroxy-α,α-disubstituted-α-amino acids (Avenoza et al., 1999). Furthermore, an efficient synthesis route involving Rh2(OAc)4-catalyzed direct carboxamidation of cyclic 2-diazo-1,3-diketones has been developed, showcasing the compound's versatility in synthesis (Xinwei He et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Hydroxycyclohexane-1-carboxamide derivatives has been extensively analyzed through techniques such as X-ray crystallography, revealing detailed information about the stereochemistry and molecular configuration of these compounds. For instance, the stereochemistry of intermediates in the synthesis of hydroxy-α-amino acids was confirmed by X-ray structure determination, highlighting the compound's complex molecular architecture (Avenoza et al., 1999).
Chemical Reactions and Properties
4-Hydroxycyclohexane-1-carboxamide participates in various chemical reactions, underlining its chemical versatility. For example, its ability to undergo direct carboxamidation via Rh2(OAc)4-catalyzed reactions opens up pathways for creating a range of derivatives with potential applications in medicinal chemistry and materials science (Xinwei He et al., 2017).
Scientific Research Applications
- 4-Hydroxycyclohexane-1-carboxamide is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 and is typically available in powder form .
- One potential application of carboxamide derivatives, which includes 4-Hydroxycyclohexane-1-carboxamide, is in the development of inhibitors for acetylcholinesterase . Acetylcholinesterase is an enzyme that is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. Inhibitors of this enzyme are used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis.
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Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates
- Field: Organic and Medicinal Chemistry
- Application: Carboxamides, including 4-Hydroxycyclohexane-1-carboxamide, are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They also play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
- Method: There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation . The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .
- Results: The importance of carboxamides stems from their utility in the synthesis of peptides and lactam . More than 25% of familiar drugs consist of carboxamide group .
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Synthesis of Indole 2 and 3-Carboxamides
- Field: Medicinal Chemistry
- Application: 4-Hydroxycyclohexane-1-carboxamide could potentially be used in the synthesis of indole 2 and 3-carboxamides . These compounds have shown promising results in in vitro antiproliferation, apoptosis induction, cell cycle arrest, and antimetastatic effects .
- Method: The specific method for the synthesis of indole 2 and 3-carboxamides using 4-Hydroxycyclohexane-1-carboxamide is not detailed in the source .
- Results: The synthesized indole 2 and 3-carboxamides have shown promising results in in vitro antiproliferation, apoptosis induction, cell cycle arrest, and antimetastatic effects .
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Synthesis of Bioactive Products
- Field: Organic and Medicinal Chemistry
- Application: Carboxamides, including 4-Hydroxycyclohexane-1-carboxamide, play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
- Method: The data are arranged based on the type and amount of reagents used to conduct amidation and are also divided into the following categories: catalytic amidation of carboxylic acids, non-catalytic amidation, and transamidation .
- Results: The importance of carboxamides stems from their utility in the synthesis of peptides and lactam . More than 25% of familiar drugs consist of carboxamide group .
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Development of Catalysts for Homogeneous Reactions
- Field: Organometallic Chemistry
- Application: 4-Hydroxycyclohexane-1-carboxamide could potentially be used in the development of organometallic based complexes as catalysts in organic reactions .
- Method: The specific method for the development of these catalysts using 4-Hydroxycyclohexane-1-carboxamide is not detailed in the source .
- Results: The development of these catalysts could potentially meet the high demands of valuable industrial and fine chemical products .
Safety And Hazards
properties
IUPAC Name |
4-hydroxycyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHQXIAXJMZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycyclohexane-1-carboxamide | |
CAS RN |
1221724-30-6, 19556-97-9 | |
Record name | 4-hydroxycyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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